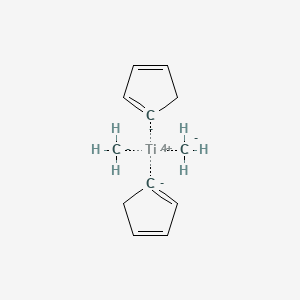
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- is a complex organometallic compound that features a titanium ion coordinated with cyclopenta-1,3-diene and carbanide ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;cyclopenta-1,3-diene;titanium(4+) typically involves the reaction of titanium tetrachloride with cyclopenta-1,3-diene in the presence of a reducing agent such as lithium aluminum hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Ligand substitution reactions often require the presence of a catalyst and are carried out under inert atmospheres.
Major Products Formed
Oxidation: Titanium dioxide and other titanium oxides.
Reduction: Lower oxidation state titanium compounds.
Substitution: Various substituted organometallic complexes.
Scientific Research Applications
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of carbanide;cyclopenta-1,3-diene;titanium(4+) involves its interaction with molecular targets through coordination chemistry. The titanium ion can form stable complexes with various ligands, influencing the reactivity and stability of the compound. The pathways involved include electron transfer and ligand exchange processes.
Comparison with Similar Compounds
Similar Compounds
Titanocene dichloride: Another titanium-based organometallic compound with similar catalytic properties.
Cyclopentadienyl titanium trichloride: Shares the cyclopentadienyl ligand but differs in its oxidation state and reactivity.
Uniqueness
Titanium, bis(eta5-2,4-cyclopentadien-1-yl)dimethyl- is unique due to its specific ligand combination and oxidation state, which confer distinct electronic and structural properties. This uniqueness makes it particularly valuable in specialized applications where other compounds may not perform as effectively.
Properties
Molecular Formula |
C12H16Ti |
|---|---|
Molecular Weight |
208.12 g/mol |
IUPAC Name |
carbanide;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |
InChI Key |
FTSFXIWRKQLYJQ-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+4] |
Canonical SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















